REACTION_CXSMILES
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[O:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH:9]([NH2:10])[C:4]=2[CH:3]=[CH:2]1.[CH3:11]C1C(=O)C2C=COC=2CC1>>[CH3:11][CH:8]1[CH:9]([NH2:10])[C:4]2[CH:3]=[CH:2][O:1][C:5]=2[CH2:6][CH2:7]1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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O1C=CC2=C1CCCC2N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
CC1CCC2=C(C=CO2)C1=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
CC1CCC2=C(C=CO2)C1N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |